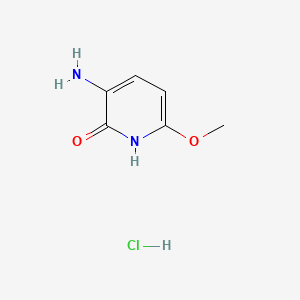

3-Amino-6-methoxy-2-pyridone hydrochloride

Description

Significance of 2-Pyridone Scaffolds in Heterocyclic Chemistry Research

The 2-pyridone structure, a six-membered nitrogen-containing ring, is a focal point of extensive research due to its prevalence in natural products, pharmaceuticals, and its versatility as a synthetic building block. bohrium.com These scaffolds are integral to a variety of bioactive compounds, including natural products like Huperzine A and fredericamycin A. rsc.org The structural motif is also present in a growing number of FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov

The significance of the 2-pyridone scaffold stems from several key characteristics:

Tautomeric Equilibrium: It exists in a tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form typically predominating. rsc.orgnih.gov This feature influences its chemical reactivity and interaction with biological targets.

Synthetic Versatility: 2-pyridones are highly adaptable substrates that can be used to synthesize a wide range of more complex heterocyclic compounds. bohrium.comresearchgate.net They undergo various chemical transformations, including cycloadditions and functionalization at both nitrogen and carbon positions.

Physicochemical Properties: As a class, 2-pyridones can act as both hydrogen bond donors and acceptors. rsc.orgnih.gov This dual capability, combined with favorable properties like metabolic stability and water solubility, makes them attractive in drug design. nih.gov

The broad spectrum of biological activities associated with 2-pyridone derivatives has fueled continuous investigation into this class of compounds.

| Biological Activities Associated with 2-Pyridone Derivatives |

| Anticancer |

| Antibacterial |

| Antifungal |

| Anti-inflammatory |

| Antiviral (including against HIV and SARS-CoV-2) |

| Cardiotonic |

| α-Glucosidase Inhibition |

| Analgesic |

Table based on information from multiple sources. bohrium.comnih.govresearchgate.net

The Unique Role of Amino and Methoxy (B1213986) Substituents in Pyridone Derivatives

The function and potential of a 2-pyridone core are profoundly influenced by the nature and position of its substituents. The amino (-NH₂) and methoxy (-OCH₃) groups, as seen in 3-Amino-6-methoxy-2-pyridone hydrochloride, are particularly significant electron-donating groups that can modulate the electronic properties, reactivity, and biological activity of the parent scaffold.

The presence of an amino group , particularly at the C3 position, is a common feature in many biologically active pyridones. Modifications at this position are known to be crucial for antiviral activity in certain pyridone derivatives. nih.gov The amino group can act as a key hydrogen bond donor or a nucleophilic site for further synthetic elaboration, allowing for the creation of diverse chemical libraries for screening. Research into N-substituted 3-amino-2-pyridones has highlighted their utility as versatile building blocks in medicinal chemistry projects. acs.org

The methoxy group , an ether functional group, also plays a critical role. Electron-donating substituents like methoxy groups attached to aromatic rings can have a profound effect on the molecule's interactions and antiproliferative activity. nih.gov In some contexts, methoxybenzyl substituents have been chosen for their structural similarity to naturally occurring bioactive compounds. unipd.it The position of the methoxy group can alter the electronic distribution within the pyridone ring, influencing its interaction with biological targets and its metabolic stability.

The combination of both an amino and a methoxy group on the 2-pyridone ring creates a unique electronic environment and presents multiple points for potential molecular interactions, making such compounds compelling targets for synthesis and evaluation.

Overview of Current Academic Research Trajectories for Substituted 2-Pyridones

Contemporary research on substituted 2-pyridones is dynamic and multifaceted, focusing on innovative synthetic methodologies and the exploration of novel applications. Key research trajectories include:

Advanced Synthetic Methods: Chemists are continuously developing more efficient, scalable, and environmentally friendly ways to synthesize substituted 2-pyridones. This includes the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more reactants in a single step, saving time and resources. rsc.orgnih.gov Other modern strategies involve 6π-electrocyclization of dienyl isocyanates, providing access to a range of substituted products. acs.org

Medicinal Chemistry and Drug Discovery: A major thrust of research is the design and synthesis of 2-pyridone derivatives as therapeutic agents. Scientists are exploring these compounds as inhibitors of various biological targets. For instance, highly substituted ring-fused 2-pyridones have been investigated for their antibacterial activity against pathogens like Listeria monocytogenes. nih.gov Other studies focus on developing 6-amino-2-pyridone-3,5-dicarbonitrile derivatives with potent anti-cancer activity against glioblastoma and other cancers. nih.gov

Structure-Activity Relationship (SAR) Studies: A significant portion of research involves systematically modifying the substituents on the 2-pyridone scaffold to understand how these changes affect biological activity. researchgate.net For example, SAR studies on certain pyridinone derivatives have shown that modifications at the C3, C4, and C6 positions are critical for anti-HIV activity. nih.gov These studies are essential for optimizing lead compounds into potent and selective drug candidates.

| Recent Research Focus on Substituted 2-Pyridones | Example Application Area | Key Finding/Method |

| Multicomponent Reactions (MCRs) | Anticancer, Antibacterial Agents | Efficient, one-pot synthesis of diverse 2-pyridone libraries. rsc.orgnih.gov |

| Ring-Fused 2-Pyridones | Antibacterial Agents | Development of compounds that can inactivate key virulence regulators in bacteria. nih.gov |

| 6-Amino-2-pyridone-3,5-dicarbonitriles | Anticancer (Glioblastoma) | Identification of lead compounds with potent anticancer activity, alone or in combination with other inhibitors. nih.gov |

| N-Substituted 3-Amino-2-pyridones | Medicinal Chemistry Building Blocks | Development of scalable methods to produce pyridones with diverse functional groups for analogue synthesis. acs.org |

This table summarizes findings from recent research articles.

Rationale for In-Depth Investigation of this compound

The specific compound this compound stands as a logical and compelling target for dedicated research. The rationale for its in-depth investigation is built upon the convergence of the principles discussed in the preceding sections.

Firstly, it is founded on the 2-pyridone scaffold , a structure with proven significance in medicinal chemistry and a track record of producing biologically active molecules. bohrium.comnih.gov Secondly, it features a strategic substitution pattern, combining an amino group at the 3-position and a methoxy group at the 6-position . This combination of electron-donating groups is known to be influential in modulating the biological and physicochemical properties of heterocyclic systems. nih.govnih.gov The amino group provides a site for hydrogen bonding and further derivatization, while the methoxy group can enhance target interactions and metabolic profiles.

The hydrochloride salt form of the compound suggests an effort to improve its physical properties, such as aqueous solubility and stability, which are critical for experimental handling and formulation in research settings. The synthesis of related compounds like 6-methoxy-2-methylamino-3-aminopyridine HCl for use as a precursor in dye formation further indicates the chemical utility of such substituted pyridines. europa.eu

Therefore, this compound represents a molecule at the intersection of several key research interests. Its structure is a rational design, combining a privileged core with substituents known to confer valuable properties. An in-depth investigation would be a valuable contribution to the field, potentially uncovering novel chemical reactivity or biological activity and expanding the utility of the 2-pyridone scaffold.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

83732-71-2 |

|---|---|

Molecular Formula |

C6H9ClN2O2 |

Molecular Weight |

176.60 g/mol |

IUPAC Name |

3-amino-6-methoxy-1H-pyridin-2-one;hydrochloride |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-10-5-3-2-4(7)6(9)8-5;/h2-3H,7H2,1H3,(H,8,9);1H |

InChI Key |

HGUZCDYIUAOJTA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C(=O)N1)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 6 Methoxy 2 Pyridone Hydrochloride

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical steps known as disconnections. weebly.comlibretexts.org For 3-Amino-6-methoxy-2-pyridone hydrochloride, the analysis begins by disconnecting the salt formation, leading to the free base, 3-Amino-6-methoxy-2-pyridone.

The primary strategic disconnections for the 3-Amino-6-methoxy-2-pyridone backbone are:

C-N Bond Disconnection: The bond between the pyridone ring and the 3-amino group can be disconnected. This suggests a synthesis route involving the introduction of an amino group or a precursor (like a nitro group) onto a pre-existing 6-methoxy-2-pyridone ring. This approach relies on electrophilic or nucleophilic substitution reactions. youtube.com

C-O Bond Disconnection: The bond between the pyridone ring and the 6-methoxy group can be cleaved. This points to a strategy where a methoxy (B1213986) group is introduced, typically via nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the C6 position of a 3-amino-2-pyridone precursor.

Ring Disconnections: The pyridone ring itself can be disconnected in several ways, suggesting its formation from acyclic precursors. libretexts.org A common strategy involves a [4+2] cycloaddition or a condensation reaction that forms two key bonds of the ring in a single step. For instance, disconnecting the N1-C2 and C3-C4 bonds leads to precursors like a β-keto ester and an amine, which can cyclize to form the pyridone core.

These disconnections provide a roadmap for various synthetic strategies, allowing chemists to choose the most efficient and practical route based on available starting materials and reaction technologies.

Development of Novel Synthetic Pathways to the 2-Pyridone Core

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, leading to the continuous development of new synthetic methods for its construction. researchgate.neteurekaselect.com These methods can be broadly categorized into the formation of the ring from acyclic systems or the transformation of other heterocyclic systems. researchgate.net

Cyclization Reactions for Pyridone Ring Formation

Cyclization reactions are fundamental to the synthesis of the 2-pyridone ring, typically involving the formation of C-C or C-N bonds to close the six-membered ring. researchgate.net

Electrocyclization: A one-pot Curtius rearrangement of dienyl carboxylic acids can generate dienyl isocyanates, which then undergo a 6π-electrocyclization to form substituted 2-pyridone products. acs.org The substitution pattern on the starting carboxylic acid can influence the efficiency of this cyclization process. acs.org

Annulation Reactions: A facile and efficient [4+2] annulation of in situ generated azadienes (from N-propargylamines and active methylene (B1212753) compounds) provides a direct route to structurally diverse 2-pyridones. organic-chemistry.org Another approach involves the cobalt(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate to yield pyridinones. organic-chemistry.org

Condensation Reactions: The Guareschi-Thorpe condensation is a classic method involving the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound. Modern variations of condensation reactions remain a cornerstone of pyridone synthesis. For example, a tandem condensation of propiolamide (B17871) with cyclic β-keto methyl esters, followed by an intramolecular ring closure, efficiently produces fused 2-pyridone ring systems. organic-chemistry.org

Multi-Component Reactions (MCRs) in 2-Pyridone Synthesis

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials. nih.govrsc.org This strategy is highly efficient, saving time, energy, and resources. nih.gov Several MCRs have been developed for the synthesis of complex 2-pyridone derivatives.

For instance, a three-component reaction of an aldehyde, malononitrile, and a 4-hydroxy-2-pyridone derivative can yield complex pyrano[3,2-c]pyridones in high yields. nih.govrsc.org Similarly, 3,4,6-triaryl-2(1H)-pyridones can be synthesized in a one-pot, three-component reaction of aromatic aldehydes, substituted acetophenones, and phenyl acetamides. nih.govrsc.org These reactions highlight the power of MCRs to rapidly generate molecular diversity around the 2-pyridone core. rsc.org

| Reaction Type | Components | Catalyst/Conditions | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| Three-component | Aromatic Aldehydes, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, EtOH, Reflux | Pyrano[3,2-c]pyridones | 75-98% | nih.gov |

| Three-component | Aromatic Aldehydes, Substituted Acetophenones, Phenyl Acetamides | Sodium Hydride, DMSO, 130 °C | 3,4,6-Triaryl-2(1H)-pyridones | 58-82% | rsc.org |

| Four-component | Aldehyde, Malononitrile, 2-Acetyl-3H-benzo[f]chromen-3-one | NaOH, 75 °C | Chromene-based 2(1H)-pyridones | Not specified | nih.gov |

Targeted Functionalization for Amino and Methoxy Group Incorporation

Once the 2-pyridone core is established, or during its formation, specific functional groups must be introduced with high selectivity.

Regioselective Introduction of the 3-Amino Moiety

Introducing an amino group at the C3 position of the 2-pyridone ring requires precise regiochemical control.

From Precursors: A common and effective strategy involves the chemical transformation of a precursor group already situated at the C3 position. For example, a 3-cyano-2-pyridone can be synthesized and subsequently converted to the 3-amino derivative. researchgate.net A Hofmann reaction on a 3-carboxamide derivative is one such method. researchgate.net Another route involves the reduction of a 3-nitro-2-pyridone. The synthesis of 2-amino-6-methoxy-3-nitropyridine, a key intermediate, is well-documented and can be reduced to the corresponding diamine. google.com

Direct Amination: While direct C-H amination is challenging, palladium-catalyzed amination reactions have emerged as a powerful tool for forming C-N bonds. semanticscholar.org These methods can be applied to introduce amino groups onto the pyridone ring, although achieving C3 selectivity over other positions like C5 can depend heavily on the substrate and reaction conditions. chemrxiv.orgchemrxiv.org

Directed Lithiation: Lithiation of a 4-methoxy-2-pyridone has been shown to occur exclusively at the C3 position. rsc.org Trapping the resulting lithiated species with an appropriate electrophilic aminating agent could provide a direct route to the 3-amino-4-methoxy-2-pyridone scaffold. rsc.org

Regioselective Introduction of the 6-Methoxy Moiety

The introduction of the methoxy group at the C6 position is typically achieved through nucleophilic substitution. A common synthetic route involves the reaction of a 6-chloro-2-pyridone derivative with a methoxide (B1231860) source, such as sodium methoxide in methanol. google.com This reaction is a key step in the synthesis of 2-amino-6-methoxy-3-nitropyridine, a precursor to related amino-pyridines. google.com The presence of an electron-withdrawing group, such as a nitro group at the 3-position, facilitates this nucleophilic aromatic substitution. Alternatively, nickel-catalyzed C-H activation has been used for the regioselective functionalization of 2-pyridones at the C6 position, though this is more common for alkylation and alkenylation. elsevierpure.comscispace.com

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The efficiency and selectivity of a chemical synthesis are critically dependent on the optimization of reaction conditions. Key parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts are fine-tuned to maximize product yield and purity while minimizing side-product formation.

In the synthesis of pyridone derivatives, microwave-assisted heating has emerged as a powerful tool for accelerating reactions and improving yields. For instance, studies on related heterocyclic syntheses have shown that adjusting the amount of acid, such as hydrochloric acid, can significantly influence the isolated yield. researchgate.net A systematic optimization process often involves varying one parameter at a time to observe its effect. An example of such an optimization for a generic pyridone synthesis is illustrated below, where temperature, time, and reagent equivalents are methodically adjusted to find the optimal conditions. researchgate.net

Table 1: Illustrative Optimization of Reaction Conditions

| Entry | Temperature (°C) | Time (h) | Reagent (Equivalents) | Yield (%) |

| 1 | 150 | 2 | 1.0 | 65 |

| 2 | 180 | 2 | 1.0 | 78 |

| 3 | 180 | 3 | 1.0 | 85 |

| 4 | 180 | 3 | 1.5 | 92 |

| 5 | 180 | 4 | 1.5 | 91 |

| 6 | 200 | 3 | 1.5 | 88 |

Exploration of Organocatalytic and Metal-Catalyzed Syntheses

The search for more efficient and selective synthetic routes has led to the exploration of various catalytic systems, moving beyond classical methods. Both metal-based catalysts and small organic molecules (organocatalysts) have proven highly effective in constructing the 2-pyridone core.

Metal-Catalyzed Syntheses: Transition metals like copper (Cu), cobalt (Co), and gold (Au) are widely used to catalyze the formation of 2-pyridone rings through various reaction pathways. These methods often proceed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.org

Copper (Cu) Catalysis: Copper-catalyzed reactions are prominent for the N-arylation of 2-pyridones, proceeding readily at room temperature with diaryliodonium salts. organic-chemistry.org CuI-catalyzed coupling reactions have also been developed for the efficient synthesis of N-aryl pyridine-2-ones from aryl iodides, demonstrating high chemoselectivity for N-arylation over O-arylation. organic-chemistry.org

Cobalt (Co) Catalysis: Cobalt(III) catalysts have been employed in the redox-neutral annulation of acrylamides with vinylene carbonate to produce pyridinones in very good yields. organic-chemistry.org

Gold (Au) Catalysis: Cationic gold(I) complexes can catalyze the cycloisomerization of N-alkenyl alkynylamides, providing a convergent and rapid assembly of substituted 2-pyridones. organic-chemistry.org

Table 2: Examples of Metal-Catalyzed 2-Pyridone Syntheses

| Metal Catalyst | Reaction Type | Reactants | Key Advantage |

| Copper (Cu) | N-Arylation | 2-Pyridone, Diaryliodonium Salt | Mild, room temperature conditions. organic-chemistry.org |

| Cobalt (Co) | [4+2] Annulation | Acrylamide, Vinylene Carbonate | High yields, good functional group tolerance. organic-chemistry.org |

| Gold (Au) | Cycloisomerization | N-Alkenyl Alkynylamide | Rapid and convergent synthesis. organic-chemistry.org |

Organocatalytic Syntheses: Organocatalysis offers a significant advantage by avoiding the use of potentially toxic and expensive heavy metals. dundee.ac.uk Natural products and their derivatives are increasingly being explored as effective catalysts. In the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, a structure closely related to the target compound, a one-pot, two-step process utilizing natural product catalysts has been successfully developed. nih.gov

This process uses betaine (B1666868) for the initial Knoevenagel condensation, followed by the addition of guanidine (B92328) carbonate to catalyze the subsequent cyclization step. nih.gov This dual-catalyst system in a one-pot reaction streamlines the synthesis, reduces waste, and employs non-hazardous, readily available catalysts. dundee.ac.uknih.gov The use of guanidine carbonate, in particular, was found to be highly efficient for the final ring-closure, yielding the desired product in a short time. nih.gov

Mechanistic Investigations into the Chemical Reactivity of 3 Amino 6 Methoxy 2 Pyridone Hydrochloride

Analysis of Electron Density Distribution and Aromaticity in the 2-Pyridone Ring System

The electron-donating nature of the amino and methoxy (B1213986) groups is expected to increase the electron density of the pyridone ring, thereby influencing its reactivity towards electrophiles and nucleophiles. Computational studies on related substituted pyridones have shown that the introduction of electron-donating groups can enhance the electron density at specific positions within the ring, making them more susceptible to electrophilic attack. Conversely, the electron-withdrawing character of the pyridone carbonyl group creates an electron-deficient region, which can be a site for nucleophilic attack. The interplay of these electronic effects governs the regioselectivity of reactions involving the 3-Amino-6-methoxy-2-pyridone ring.

Table 1: Comparison of Aromaticity Indices for Pyridine (B92270) and 2-Pyridone

| Compound | Aromaticity Index (HOMA) | Reference |

|---|---|---|

| Pyridine | ~0.97 | General Literature |

| 2-Pyridone | ~0.5-0.7 | General Literature |

Tautomeric Equilibria Studies: Lactam-Lactim and Azo-Hydrazone Tautomerism

Substituted 2-pyridones can exist in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. For 3-Amino-6-methoxy-2-pyridone, the lactam form is generally favored in the solid state and in polar solvents. The position of this equilibrium can be influenced by factors such as solvent polarity, temperature, and the electronic nature of the substituents. The hydrochloride salt form of the compound would further stabilize the lactam tautomer.

Studies on the closely related 6-methoxy-2-pyridone have provided thermodynamic parameters for the lactam-lactim tautomerism in water. These studies indicate that the interconversion likely proceeds through an ionic mechanism involving the anionic form of the substrate. rsc.org For 3-Amino-6-methoxy-2-pyridone, the presence of the amino group at the 3-position could potentially influence the tautomeric equilibrium, although the lactam form is still expected to be the predominant species in most conditions.

Azo-hydrazone tautomerism is a phenomenon observed in some heterocyclic compounds containing an azo linkage adjacent to a hydroxyl group. In the case of 3-Amino-6-methoxy-2-pyridone, this type of tautomerism is not directly applicable as it does not possess an azo group. However, under certain reaction conditions, such as diazotization of the amino group followed by coupling, the resulting azo dye could exhibit azo-hydrazone tautomerism. Studies on other heterocyclic azo dyes have shown that the equilibrium can be controlled by pH and metal-ion complexation. researchgate.net

Table 2: Thermodynamic Parameters for Lactam-Lactim Tautomerism of 6-Methoxy-2-pyridone in Water. rsc.org

| Parameter | Value |

|---|---|

| ΔH° (lactam → lactim) | 26.8 kJ mol⁻¹ |

| ΔS° (lactam → lactim) | 58 J K⁻¹ mol⁻¹ |

| ΔH‡c (lactam → lactim) | 46 kJ mol⁻¹ |

| ΔS‡c (lactam → lactim) | -40 J K⁻¹ mol⁻¹ |

Reaction Kinetics and Thermodynamic Characterization of Transformation Pathways

The reaction kinetics and thermodynamic parameters for the transformation of 3-Amino-6-methoxy-2-pyridone hydrochloride are highly dependent on the specific reaction being considered. General reactivity patterns can be inferred from studies of related compounds. For instance, the aminolysis of esters can be catalyzed by 2-pyridones, with the reaction rate being influenced by the substituents on the pyridone ring. researchgate.net The introduction of an electron-withdrawing halogen at the 6-position of 2-pyridone has been shown to increase its catalytic efficiency in ester aminolysis. researchgate.net

Influence of the Amino and Methoxy Groups on Electrophilic and Nucleophilic Reactivity

The amino and methoxy groups are both electron-donating groups, which significantly influence the electrophilic and nucleophilic reactivity of the 2-pyridone ring. The amino group at the 3-position and the methoxy group at the 6-position both increase the electron density of the ring through resonance and inductive effects. This enhanced electron density makes the ring more susceptible to electrophilic attack. The positions ortho and para to these activating groups (primarily C4 and C5) are expected to be the most nucleophilic and thus the primary sites for electrophilic substitution.

Conversely, the electron-withdrawing nature of the carbonyl group at the 2-position creates an electrophilic center at the carbonyl carbon. This site is susceptible to nucleophilic attack. The presence of the electron-donating amino and methoxy groups can modulate the electrophilicity of the carbonyl carbon, but it remains a key site for nucleophilic reactions. The nitrogen atom of the amino group is also a nucleophilic center and can participate in reactions such as acylation and alkylation.

Acid-Base Properties and Their Impact on Reaction Mechanisms

The acid-base properties of this compound are crucial in understanding its reactivity. The molecule possesses several sites that can be protonated or deprotonated. The pyridone nitrogen can be protonated, and the exocyclic amino group is also basic. The presence of the hydrochloride salt indicates that one of the basic centers is protonated. The pKa values of the various acidic and basic groups determine the predominant species at a given pH.

The pKa of the conjugate acid of the amino group in aminopyridines is influenced by the position of the amino group and the presence of other substituents. The basicity of the molecule plays a significant role in its catalytic activity and reaction mechanisms. For instance, in acid-catalyzed reactions, protonation of the carbonyl oxygen can activate the ring towards nucleophilic attack. In base-catalyzed reactions, deprotonation of the N-H bond of the pyridone can generate a more nucleophilic species. The pH of the reaction medium can therefore be used to control the reactivity and selectivity of reactions involving this compound.

Table 3: pKa Values of Selected Pyridine Derivatives.

| Compound | pKa |

|---|---|

| Pyridine | 5.25 |

| 2-Aminopyridine | 6.86 |

| 3-Aminopyridine (B143674) | 5.98 |

| 4-Aminopyridine | 9.11 |

| 3-Methoxypyridine | 4.88 |

Comprehensive Spectroscopic and Computational Characterization of 3 Amino 6 Methoxy 2 Pyridone Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

A complete structural analysis of 3-Amino-6-methoxy-2-pyridone hydrochloride in solution would heavily rely on Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR: Proton NMR would be expected to reveal the chemical environment of all hydrogen atoms in the molecule. Key signals would include those for the aromatic protons on the pyridone ring, the methoxy (B1213986) group protons, and the amine/ammonium protons. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and connectivity of the protons. For a related compound, 2,3-diamino-6-methoxypyridine (B1587572), ¹H NMR data in DMSO-d₆ showed signals at δ 3.67 ppm for the methoxy group and between δ 6.01 and δ 7.49 ppm for the ring protons. google.com A similar pattern would be anticipated for the title compound, though the precise shifts would differ due to the pyridone structure.

¹³C NMR: Carbon-13 NMR would complement the proton data by providing the chemical shifts of each unique carbon atom. This would include the carbons of the pyridone ring, the carbonyl carbon (C=O), and the methoxy carbon. The position of these signals would help confirm the substitution pattern on the ring.

A hypothetical data table for the NMR characterization is presented below, which would be populated with experimental data upon successful analysis.

Table 1: Hypothetical NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| C2 | - | - | - |

| C3 | - | - | - |

| C4 | - | - | - |

| C5 | - | - | - |

| C6 | - | - | - |

| OCH₃ | - | - | - |

| NH₂ | - | - | - |

| NH (ring) | - | - | - |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Patterns

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would provide detailed information about the functional groups and bonding patterns within the molecule.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amino group and the pyridone ring, C-H stretches of the methoxy and aromatic groups, the C=O stretch of the pyridone, C=C and C-N stretches of the ring, and the C-O stretch of the methoxy group. The presence of the hydrochloride salt would also influence the N-H bending and stretching vibrations.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|

| N-H Stretch (Amine/Amide) | 3300-3500 | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Methoxy) | 2850-2960 | 2850-2960 |

| C=O Stretch (Pyridone) | 1650-1690 | 1650-1690 |

| C=C/C=N Stretch (Ring) | 1400-1600 | 1400-1600 |

| C-O Stretch (Methoxy) | 1000-1300 | 1000-1300 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively determine the molecular formula of the compound. Furthermore, analysis of the fragmentation patterns under techniques like electron ionization (EI) or electrospray ionization (ESI) would offer valuable structural information, corroborating the data from NMR and vibrational spectroscopy.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

The electronic properties of the molecule would be investigated using UV-Visible (UV-Vis) and fluorescence spectroscopy.

UV-Vis Spectroscopy: The UV-Vis spectrum would reveal the electronic transitions within the conjugated pyridone system. The position of the maximum absorption wavelengths (λmax) would be sensitive to the substitution pattern and the solvent environment.

Fluorescence Spectroscopy: If the molecule exhibits fluorescence, its emission spectrum would provide further insight into its excited state properties. The Stokes shift (the difference between the absorption and emission maxima) and the quantum yield would be important parameters to characterize.

X-ray Crystallography for Definitive Solid-State Structural Analysis

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amino group, the pyridone moiety, and the chloride anion.

Advanced Computational Chemistry Studies

In conjunction with experimental data, Density Functional Theory (DFT) calculations would offer a powerful tool for a deeper understanding of the molecule's properties. DFT methods could be used to:

Optimize the molecular geometry in the gas phase or in solution, allowing for comparison with X-ray crystallography data.

Predict NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra.

Calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the electronic absorption spectrum.

Model the reactivity and electrostatic potential of the molecule.

The combination of these advanced spectroscopic and computational methods would be necessary to build a complete and accurate profile of this compound.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

The prediction of spectroscopic parameters through computational methods is a powerful approach to complement and interpret experimental data. These predictions are typically performed using quantum mechanical calculations, such as DFT.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. This analysis calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The predicted spectrum would reveal information about the conjugated π-system of the pyridone ring and the influence of the amino and methoxy substituents on the electronic transitions.

Infrared (IR) Spectroscopy: Computational IR spectroscopy involves calculating the vibrational frequencies and their corresponding intensities. These calculations are instrumental in assigning the vibrational modes observed in an experimental IR spectrum. For this compound, the predicted IR spectrum would show characteristic peaks for the N-H stretching of the amino group, C=O stretching of the pyridone ring, C-O stretching of the methoxy group, and various vibrations of the pyridine (B92270) ring.

A summary of the types of data that would be generated from these predictive studies is presented in the table below.

| Spectroscopic Parameter | Predicted Data Type | Information Gained |

| ¹H NMR | Chemical Shifts (ppm), Coupling Constants (Hz) | Electronic environment of hydrogen atoms |

| ¹³C NMR | Chemical Shifts (ppm) | Carbon skeleton and functional groups |

| UV-Vis | Absorption Maxima (λ_max), Oscillator Strengths | Electronic transitions and conjugation |

| IR | Vibrational Frequencies (cm⁻¹), Intensities | Functional groups and vibrational modes |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors denote areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential.

For this compound, an MEP map would likely reveal a high negative potential around the oxygen atom of the carbonyl group, making it a primary site for electrophilic interaction. The hydrogen atoms of the amino group and the proton associated with the hydrochloride would exhibit a high positive potential, marking them as sites for nucleophilic interaction. The MEP analysis is crucial for understanding how the molecule interacts with other molecules, including biological targets.

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions with its environment, such as a solvent.

Conformational Behavior: MD simulations can explore the potential energy surface of this compound to identify its stable conformers. The simulations would track the rotation around single bonds, such as the C-O bond of the methoxy group, and the puckering of the pyridone ring, if any. This analysis is key to understanding the molecule's flexibility and the relative populations of different conformations at a given temperature.

Intermolecular Interactions: By simulating the molecule in a solvent, typically water, MD simulations can elucidate the nature and strength of intermolecular interactions. For this compound, these simulations would highlight the formation of hydrogen bonds between the amino and carbonyl groups of the molecule and the surrounding water molecules. The chloride ion's interaction with the protonated site of the molecule and its hydration shell would also be characterized. Studies on similar pyridone systems have shown that such molecules can form hydrogen-bonded dimers and trimers in solution, a behavior that can be investigated through MD simulations. nih.gov The results of these simulations are often quantified by calculating radial distribution functions, which describe the probability of finding one atom at a certain distance from another.

The insights gained from MD simulations are critical for understanding the compound's solubility, stability, and its potential to interact with biological macromolecules.

Exploration of 3 Amino 6 Methoxy 2 Pyridone Hydrochloride As a Versatile Synthetic Intermediate

Functionalization Reactions at the 3-Amino Group

The primary amino group at the C-3 position is a potent nucleophile, making it the most common site for initial functionalization. Its reactivity allows for the introduction of a wide array of substituents through amidation, alkylation, and condensation reactions, paving the way for the synthesis of diverse chemical libraries.

The nucleophilicity of the 3-amino group facilitates straightforward reactions with various electrophiles to form new carbon-nitrogen bonds.

Amidation: The amino group readily reacts with acylating agents such as acyl halides or anhydrides to form the corresponding amides. For instance, N-acylated derivatives of similar 3-amino-2-pyridone structures have been synthesized by reacting them with acyl halides. researcher.life A typical example is the N-acetylation using acetic anhydride (B1165640). mdpi.com These amidation reactions are fundamental for extending the molecular framework.

Alkylation: Direct alkylation of the 3-amino group can be achieved using alkyl halides. A related transformation, N-phenacylation, has been demonstrated on pyridone systems, showcasing the utility of this approach to introduce keto-alkyl substituents. nih.gov The resulting secondary amines can serve as intermediates for further synthetic manipulations.

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amidation | Acyl Halides (e.g., Acetyl Chloride) | N-(6-methoxy-2-oxo-1,2-dihydropyridin-3-yl)acetamide | researcher.life |

| Amidation | Acetic Anhydride | N-acetylated 3-amino-pyridone derivative | mdpi.com |

| Alkylation | Alkyl Halides (e.g., Methyl Iodide) | 3-(Methylamino)-6-methoxy-2-pyridone | researchgate.net |

| N-Phenacylation | Phenacyl Bromides | 3-(2-Oxo-2-phenylethylamino)-6-methoxy-2-pyridone | nih.gov |

The 3-amino group is a key participant in condensation reactions with aldehydes and ketones, leading to the formation of Schiff bases (azomethines) or enabling more complex cyclization cascades to build fused heterocyclic systems.

Condensation: The reaction of 3-amino-2-pyridones with aldehydes, such as benzaldehyde, yields the corresponding azomethine derivative. researcher.life This reaction is typically reversible and can be a stepping stone for creating larger, more rigid structures. Multi-component condensation reactions involving pyridones, aldehydes, and other active methylene (B1212753) compounds like Meldrum's acid have also been developed to create complex heterocyclic products. researchgate.net

Cyclization: The amino group, often in concert with an adjacent functional group, can participate in cyclization reactions to form fused rings. For example, after condensation with an appropriate carbonyl compound, intramolecular cyclization can lead to the formation of thieno[2,3-b]pyridines or other fused systems. nih.gov Electrophilic [4+1] cyclization strategies with 3-aminopyridine (B143674) derivatives have been used to synthesize 6-azaindoles, demonstrating the potential for the amino group to act as a key nucleophile in ring-forming reactions. chemrxiv.org

| Reaction Type | Reactant Example | Intermediate/Product Type | Reference |

|---|---|---|---|

| Condensation | Benzaldehyde | Azomethine (Schiff Base) | researcher.life |

| Multi-component Condensation | Aldehydes, Meldrum's acid | Pyrano[3,2-c]pyridine-diones | researchgate.net |

| Intramolecular Cyclization | Intermediate from α-halo carbonyl compound | Thieno[2,3-b]pyridine | nih.gov |

| [4+1] Cyclization | Trifluoroacetic anhydride (TFAA) | Fused Pyrrolo-pyridine (6-azaindole) | chemrxiv.org |

Reactions and Modifications Involving the 6-Methoxy Group

The 6-methoxy group is an ether linkage that can be chemically altered, primarily through cleavage to reveal a hydroxyl group, which can then be used as a handle for further transformations.

The most significant reaction of the 6-methoxy group is its demethylation to yield the corresponding 6-hydroxy-2-pyridone. This transformation is a type of ether cleavage and results in a hydroxylated pyridone ring. This reaction is critical as the resulting 6-hydroxy-2-pyridone exists in tautomeric equilibrium with the corresponding 2,6-dihydroxypyridine, influencing its subsequent reactivity. Ether cleavage on similar heterocyclic systems has been successfully performed, indicating the viability of this approach. researchgate.net Common reagents for this purpose include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting hydroxyl group can participate in hydrogen bonding and act as a nucleophile or a directing group in subsequent reactions. nih.gov

Once the 6-methoxy group is cleaved to the 6-hydroxy group, this new functional group opens up further synthetic possibilities. While direct conversion of the methoxy (B1213986) group to other functionalities is uncommon, the two-step sequence of demethylation followed by functionalization of the hydroxyl group is a powerful strategy. The hydroxyl group can be re-alkylated with different alkyl halides to introduce novel ether linkages or acylated to form esters. O-alkylation of pyridone systems has been noted as a method to influence the electronic properties of the ring. nih.gov

Derivatization of the Pyridone Ring System

Beyond the specific functional groups, the pyridone ring itself can be derivatized. The electron-rich nature of the ring, influenced by the amino and oxygen substituents, makes it susceptible to electrophilic substitution reactions. Furthermore, the ring nitrogen of the pyridone tautomer provides another site for modification.

Electrophilic Aromatic Substitution: The pyridone ring can undergo electrophilic substitution reactions such as halogenation. For example, treatment of a related 3-amino-2-pyridone derivative with a source of positive bromine led to the formation of a 5-bromo-substituted product. researcher.life The position of substitution is directed by the existing activating groups on the ring.

N-Alkylation/N-Arylation: The nitrogen atom of the pyridone ring can be alkylated or arylated. Syntheses of various N-substituted 2-pyridones have been developed, highlighting the feasibility of introducing substituents at this position. researchgate.netnih.gov This modification can be used to block the tautomerizable proton, modulate solubility, and introduce new pharmacophoric elements.

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-3-amino-6-methoxy-2-pyridone | researcher.life |

| N-Alkylation | Primary Amines (via multi-step synthesis) | 1-Alkyl-3-amino-6-methoxy-2-pyridone | nih.gov |

Electrophilic Aromatic Substitution Reactions

The 2-pyridone ring possesses aromatic character, allowing it to undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are heavily influenced by the existing substituents. In the case of 3-amino-6-methoxy-2-pyridone, the amino (-NH2) and methoxy (-OCH3) groups are both strong activating groups. They increase the electron density of the pyridine (B92270) ring, making it more susceptible to attack by electrophiles.

Research into the nitration of analogous pyridone systems provides direct insight into this reactivity. Studies have shown that 6-methoxy-2(1H)-pyridone is nitrated at the 3-position when treated as a free base. rsc.org This suggests that for 3-amino-6-methoxy-2-pyridone, the positions ortho and para to the activating groups (C3-amino and C6-methoxy) are the most likely sites for substitution. The C3 and C5 positions are particularly activated. Given that the C3 position is already substituted with an amino group, electrophilic attack would be directed to the C5 position.

Common electrophilic aromatic substitution reactions applicable to such activated systems include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

The precise conditions for these reactions would need to be optimized to account for the specific reactivity of the 3-amino-6-methoxy-2-pyridone hydrochloride substrate.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is another critical class of reactions for modifying pyridone systems. These reactions typically require an electron-withdrawing group to activate the ring towards nucleophilic attack and a good leaving group. While the amino and methoxy groups in the title compound are activating, SNAr reactions are highly relevant in the synthesis of its precursors or derivatives where suitable leaving groups are present.

A pertinent example is the synthesis of the related compound 2-amino-6-methoxy-3-nitropyridine. google.com In this process, a chloro group at the C6 position of 2-amino-6-chloro-3-nitropyridine (B151482) is displaced by a methoxy group. google.com This transformation is a classic SNAr reaction, where sodium methoxide (B1231860) acts as the nucleophile. google.com

Table 1: Example of Nucleophilic Aromatic Substitution in a Related Pyridine Derivative

| Starting Material | Reagent | Product | Reaction Type |

|---|

This table illustrates a key synthetic step for a precursor, demonstrating the viability of SNAr reactions on the pyridone scaffold.

The mechanism for such reactions on pyridine derivatives generally follows a two-step addition-elimination pathway. nih.gov The rate of these reactions is influenced by the nature of the leaving group and the stability of the intermediate Meisenheimer complex. nih.gov

Utilization in the Construction of Diverse Fused Heterocyclic Systems

The multiple functional groups on the 3-amino-6-methoxy-2-pyridone scaffold make it an excellent starting material for the synthesis of complex, fused heterocyclic systems. These structures are of significant interest in medicinal chemistry and materials science. The amino group, in particular, serves as a synthetic handle for building adjacent rings.

Research has demonstrated the successful use of similar 6-aminopyridinol scaffolds to construct a variety of fused bicyclic systems. nih.gov For instance, the amino group can be used as a nucleophile to react with appropriate bifunctional reagents to form five-membered rings like oxazoles, imidazoles, and pyrroles fused to the pyridine core. nih.gov

A key strategy involves the reaction of the C2-amino group with reagents that can subsequently cyclize with an adjacent position on the ring. The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are potent kinase inhibitors, often utilizes an aminopyridine precursor. nih.gov In these syntheses, the amino group of the pyridine ring is integral to the formation of the fused pyrazole (B372694) ring. nih.gov

Table 2: Examples of Fused Heterocyclic Systems from Aminopyridine Scaffolds

| Scaffold | Reagent Type | Fused Heterocycle Formed |

|---|---|---|

| 6-Aminopyridin-3-ol | Cyanogen bromide | Aminooxazole nih.gov |

| 6-Aminopyridin-3-ol | (Not specified) | Aminoimidazole nih.gov |

This table showcases the versatility of the aminopyridine core in synthesizing various fused heterocyclic structures.

Role in Catalytic Processes (e.g., organocatalysis)

The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has identified pyridone derivatives as effective catalysts. Specifically, 2-pyridone structures have been shown to act as bifunctional catalysts.

Studies on 6-halo-2-pyridones have revealed their remarkable ability to catalyze ester aminolysis, the reaction between an ester and an amine to form an amide. rsc.orgrsc.org This is a fundamentally important reaction in peptide synthesis and other areas of organic chemistry. rsc.orgrsc.org The proposed mechanism involves the 2-pyridone acting as a bifunctional Brønsted acid/base catalyst. The pyridone N-H group activates the ester by hydrogen bonding to its carbonyl oxygen, while the pyridone's own carbonyl oxygen acts as a base to activate the amine nucleophile through hydrogen bonding. rsc.orgrsc.org

The introduction of an electron-withdrawing halogen at the C6 position was found to enhance the acidity of the N-H group, thereby increasing catalytic activity. rsc.orgrsc.org While 3-amino-6-methoxy-2-pyridone itself contains electron-donating groups, its core structure is analogous to these organocatalysts. This suggests that with appropriate modification, derivatives of 3-amino-6-methoxy-2-pyridone could be designed to function as organocatalysts for a variety of transformations. Furthermore, natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate have been employed in the synthesis of bioactive 6-amino-2-pyridone derivatives, highlighting the synergy between pyridone chemistry and catalysis. nih.gov

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Synthetic Methodologies for Related Pyridone Analogs

The synthesis of pyridone scaffolds is a cornerstone of organic chemistry, and the development of more efficient, sustainable, and versatile methods is an ongoing pursuit. Future research could focus on applying modern synthetic strategies to create analogs of 3-Amino-6-methoxy-2-pyridone hydrochloride.

Key areas for exploration include:

One-Pot and Tandem Reactions: Designing multi-step syntheses that occur in a single reaction vessel can significantly improve efficiency. Researchers have successfully used one-pot, two-step strategies with natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate to create bioactive 6-amino-2-pyridone-3,5-dicarbonitriles, a strategy that could be adapted for other pyridone derivatives. nih.gov

Catalytic C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyridone ring is a powerful tool for creating derivatives. rsc.org Ruthenium-catalyzed C-H olefination, where the pyridone itself acts as a directing group, has been used to synthesize drug analogues. acs.org Exploring different catalysts and reaction conditions could allow for the selective modification of the pyridone core at various positions.

Modular and Diversity-Oriented Synthesis: Developing synthetic routes that allow for the easy diversification of the pyridone structure is crucial for creating libraries of compounds for screening. nih.gov Techniques like the Buchwald-Hartwig amination have been successfully applied to synthesize novel pyrido[2,3-d]pyrimidine (B1209978) analogs, demonstrating a powerful method for creating new C-N bonds in heterocyclic systems. nih.gov

Advanced Characterization Techniques for Real-Time Reaction Monitoring

To optimize the synthesis of pyridone analogs, a deep understanding of reaction kinetics and mechanisms is essential. Advanced analytical techniques that allow for real-time monitoring can provide these insights, moving beyond traditional methods like Thin-Layer Chromatography (TLC) which offer limited structural information.

Future research would benefit from the integration of:

Process Analytical Technology (PAT): The combined use of multiple, complementary analytical tools such as Nuclear Magnetic Resonance (NMR), UV/Vis spectroscopy, and Infrared (IR) spectroscopy can provide a comprehensive, real-time picture of a chemical process. nih.gov This has been demonstrated in the multistep flow synthesis of APIs, allowing for the quantification of products, intermediates, and impurities as they form. nih.gov

Emerging Spectroscopic Methods: Techniques like 2D-IR spectroscopy and Time-Resolved Infrared (TRIR) spectroscopy can offer detailed information about molecular interactions and structural changes on very fast timescales. numberanalytics.com

Ambient Desorption/Ionization Mass Spectrometry: Methods like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry allow for the rapid analysis of reaction mixtures with minimal to no sample preparation, accelerating the optimization process.

Computational Design and Prediction of Novel Reactivity

Computational chemistry is a powerful tool for predicting the behavior of molecules and guiding experimental work. By modeling this compound and its potential analogs, researchers can screen for desired properties and predict reactivity, saving significant time and resources.

Promising computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometry and electronic structure of molecules. For example, it has been used to predict the regioselectivity of reactions involving pyridynes (highly reactive intermediates derived from pyridines) by analyzing the distortion of the aryne bond. nih.gov This could be applied to predict how substituents on the pyridone ring influence its reactivity in various transformations.

Molecular Docking and Binding Energy Calculations: In drug discovery, computational models can predict how a molecule will interact with a biological target. nih.govmdpi.com This has been used to design novel 2-pyridone-bearing derivatives as potential therapeutic agents by modeling their interaction with protein binding sites. nih.govnih.gov

Predictive Software Development: The creation of sophisticated software, potentially incorporating machine learning, can help chemists predict the outcomes of reactions. acs.orgdtic.mil Such tools can be trained on existing experimental and computational data to forecast the regioselectivity and stereoselectivity of new reactions. dtic.mil

Integration into Materials Science Research (e.g., functional dyes, optical materials)

The electronic properties of the pyridone ring, particularly when functionalized with electron-donating (amino) and electron-withdrawing groups, suggest potential applications in materials science. The compound and its derivatives could serve as building blocks for new functional materials.

Future research could investigate:

Functional Dyes: The chromophoric nature of the pyridone system makes it a candidate for use in functional dyes. researchgate.net Related heterocyclic compounds and organoboron complexes are known for their fluorescent properties and are used in applications ranging from biological imaging to dye-sensitized solar cells. springerprofessional.de Research could focus on synthesizing pyridone-based dyes and tuning their absorption and emission properties by altering the substituents.

Optical Materials: Boron-containing organic compounds are noted for their potential in optical materials, including as emitters in Organic Light-Emitting Diodes (OLEDs). mdpi.com The development of pyridone-based ligands for boron complexes could lead to new materials with desirable photophysical properties, such as blue emission. mdpi.com

Quinoidal Systems: π-conjugated quinoidal molecules, which share structural similarities with the pyridone system, are being explored as n-type semiconductors for organic electronics. nih.gov Synthetic strategies could be developed to create extended π-conjugated systems based on the 3-Amino-6-methoxy-2-pyridone core for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

Exploration of the Compound in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. wikipedia.orgresearchgate.net The hydrogen-bond donating (amino) and accepting (carbonyl, methoxy) sites on this compound make it an excellent candidate for building such structures.

Potential research avenues include:

Host-Guest Chemistry: The compound could be explored as either a host or a guest in molecular recognition systems. wikipedia.org Its structure could be incorporated into larger macrocyclic hosts designed to selectively bind specific guest molecules, a key principle in the development of molecular sensors. acs.org

Self-Assembly: The defined hydrogen-bonding sites could be used to direct the self-assembly of molecules into predictable, higher-order structures like helices, sheets, or more complex architectures. rsc.org Understanding and controlling these interactions is fundamental to creating new "smart" materials that respond to their environment.

Anion Recognition: The urea (B33335) and amide groups present in related structures are known to be excellent at binding anions through hydrogen bonds. acs.org Derivatives of 3-Amino-6-methoxy-2-pyridone could be designed to act as selective receptors for environmentally or biologically important anions.

Mechanistic Studies of Chemical Interactions in Complex Systems

A fundamental understanding of how this compound and its analogs interact and react in complex environments is crucial for developing new applications. Detailed mechanistic studies provide the insights necessary to control reaction outcomes and design molecules with specific functions.

Key areas for mechanistic investigation are:

Catalytic Cycles: For reactions involving metal catalysts, such as C-H activation, detailed studies are needed to elucidate the precise mechanism. For instance, research on Ni-catalyzed reactions of pyridones has explored whether the mechanism proceeds via an oxidative addition pathway or a ligand-to-ligand hydrogen transfer, with computational studies often providing key insights. rsc.org

Binding Mechanisms: When designing molecules for biological targets, understanding the specific non-covalent interactions (hydrogen bonds, pi-stacking, hydrophobic interactions) that govern binding is essential. nih.govmdpi.com Studies combining molecular dynamics simulations and binding free energy decomposition can reveal which residues in a protein are critical for the interaction, guiding the design of more potent and selective compounds. mdpi.com

Reaction Intermediates: Identifying and characterizing transient intermediates is key to understanding a reaction pathway. This can be achieved through a combination of low-temperature spectroscopy, trapping experiments, and computational modeling.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 83732-71-2 | nih.gov |

| Molecular Formula | C₆H₉ClN₂O₂ | nih.gov |

| Appearance | White crystalline solid | nih.gov |

| Boiling Point | 385.5°C at 760 mmHg | nih.gov |

| Flash Point | 186.9°C | nih.gov |

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain reaction temperatures between 50–70°C to prevent decomposition.

- Catalyst Selection : Use palladium-based catalysts for amination steps to enhance efficiency (e.g., Pd/C under H₂ atmosphere).

- Yield Improvement : Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

How can NMR and HPLC be employed to characterize this compound, and what are common pitfalls in data interpretation?

Basic Research Question

NMR Analysis :

- ¹H NMR : Expect signals at δ 6.2–6.5 ppm (pyridone ring protons), δ 3.8–4.0 ppm (methoxy group), and δ 7.1–7.3 ppm (amine protons in D₂O exchange).

- ¹³C NMR : Peaks near 165 ppm (carbonyl C=O), 55 ppm (methoxy C-O), and 120–140 ppm (aromatic carbons).

Q. HPLC Method :

Q. Common Pitfalls :

- pH Sensitivity : Ensure mobile phase pH stabilizes between 2.5–3.0 to prevent peak broadening.

- Impurity Detection : Use gradient elution to resolve byproducts from unreacted starting materials.

What computational methods (e.g., DFT) are suitable for modeling the electronic structure and reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts:

Q. Workflow :

Geometry optimization using 6-31G(d) basis sets.

Solvent effects modeled via implicit solvation (e.g., PCM for aqueous systems).

Frontier Molecular Orbital (FMO) analysis to predict reactive sites.

How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?

Advanced Research Question

Stability Factors :

- Temperature : Store at 2–8°C in anhydrous environments to prevent hydrolysis.

- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the pyridone ring.

- Moisture Control : Use desiccants in storage containers to minimize hydrate formation.

Q. Analytical Validation :

- Accelerated Stability Testing : Conduct at 40°C/75% RH for 6 months, monitoring via HPLC for degradation products (e.g., free pyridone or demethoxylated analogs) .

What are the challenges in detecting trace impurities in this compound, and how can they be resolved?

Advanced Research Question

Common Impurities :

- Synthesis Byproducts : Unreacted 6-methoxypyridone or dimerized species.

- Degradation Products : Hydrolyzed amines or oxidized methoxy groups.

Q. Detection Strategies :

- LC-MS/MS : Use electrospray ionization (ESI+) with m/z thresholds set to detect impurities at <0.1% levels.

- Ion Chromatography : Quantify chloride counterion purity (>99.5%) to confirm salt stoichiometry .

How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Advanced Research Question

Methodological Framework :

Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to pyridone-sensitive sites (e.g., kinase domains).

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADH-coupled reactions).

- Cellular Uptake : Radiolabel the compound with ¹⁴C for tracking in cell lines.

Safety Profiling : Reference safety data for structurally similar hydrochlorides (e.g., LD₅₀ in rodent models) to establish toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.